6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

CAS No.: 1116339-60-6

Cat. No.: VC2681406

Molecular Formula: C11H4F4N2

Molecular Weight: 240.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1116339-60-6 |

|---|---|

| Molecular Formula | C11H4F4N2 |

| Molecular Weight | 240.16 g/mol |

| IUPAC Name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H |

| Standard InChI Key | CCMMUSGUDKXSNB-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N |

| Canonical SMILES | C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N |

Introduction

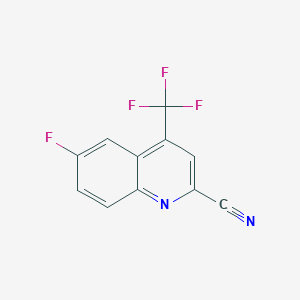

Chemical Structure and Properties

Physical Properties

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is characterized by the molecular formula C11H4F4N2 and a molecular weight of 240.16 g/mol. The compound exists as a solid at room temperature and requires specific storage conditions for maintaining stability. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

| Property | Value | Status |

|---|---|---|

| CAS Number | 1116339-60-6 | Confirmed |

| Molecular Formula | C11H4F4N2 | Confirmed |

| Molecular Weight | 240.16 g/mol | Confirmed |

| Physical State | Solid | Confirmed |

| Boiling Point | 332.6±37.0 °C | Predicted |

| Density | 1.46±0.1 g/cm³ | Predicted |

| Recommended Storage Temperature | 2-8°C | Confirmed |

| pKa | -3.78±0.50 | Predicted |

Structural Features

The structure of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile incorporates several key features:

-

A quinoline core (bicyclic aromatic system with a nitrogen atom at position 1)

-

A fluorine substituent at position 6 of the quinoline ring

-

A trifluoromethyl (CF3) group at position 4

-

A nitrile (C≡N) group at position 2

The standard SMILES notation for this compound is C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N , which encodes its precise chemical structure. The compound's structure can also be represented by its InChI string: InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H.

Computational Chemistry Data

Computational analysis provides additional insights into the physicochemical properties of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. These parameters are crucial for predicting the compound's behavior in biological systems and chemical reactions.

Table 2: Computational Chemistry Parameters

| Parameter | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 36.68 |

| LogP | 3.26438 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

The calculated LogP value of 3.26438 indicates moderate lipophilicity, suggesting potential membrane permeability. The absence of hydrogen bond donors and presence of only two hydrogen bond acceptors may affect its solubility profile and interaction with biological targets.

Applications and Biological Activities

Related Compounds

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile belongs to a family of fluorinated quinoline derivatives. Several structurally related compounds have been documented, including:

Functional Group Variants

-

2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (CAS: 596845-30-6): A brominated variant at position 2 instead of the nitrile group, potentially serving as a synthetic precursor

-

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS: 596845-42-0): A carboxylic acid derivative at position 2 instead of the nitrile group, with a molecular weight of 259.16 g/mol and a melting point of 168-171°C (decomposition)

-

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (CAS: 1116339-62-8): A carbohydrazide derivative at position 2, with a molecular formula of C11H7F4N3O and a molecular weight of 273.19 g/mol

These related compounds illustrate the versatility of the 6-fluoro-4-(trifluoromethyl)quinoline scaffold as a platform for diverse chemical modifications, particularly at the C-2 position.

Synthetic Pathways and Chemical Transformations

The nitrile group in 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile provides opportunities for further chemical transformations. Common reactions of nitriles include:

-

Hydrolysis to carboxylic acids (potentially yielding 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid)

-

Reduction to primary amines

-

Reaction with hydrazine to form carbohydrazides (potentially yielding 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide)

-

Formation of heterocycles through cycloaddition reactions

These transformations enable the use of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile as a valuable building block for the synthesis of diverse chemical libraries and the exploration of structure-activity relationships in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume